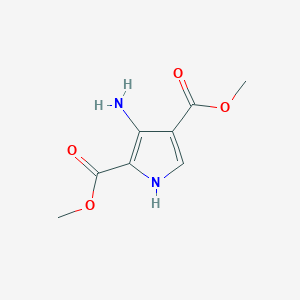

2,4-dimethyl 3-amino-1H-pyrrole-2,4-dicarboxylate

説明

特性

IUPAC Name |

dimethyl 3-amino-1H-pyrrole-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-13-7(11)4-3-10-6(5(4)9)8(12)14-2/h3,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKYODDQOZLTQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=C1N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454647 | |

| Record name | Dimethyl 3-amino-1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180059-04-5 | |

| Record name | Dimethyl 3-amino-1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethyl 3-amino-1H-pyrrole-2,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Bromination of Propionaldehyde

Propionaldehyde undergoes bromination with elemental bromine in aprotic solvents (e.g., dichloromethane, toluene) at 0–50°C to yield 2-bromopropanal. This step is critical for introducing the electrophilic bromine atom necessary for subsequent cyclization. Key parameters include:

Cyclization with β-Ketoesters

The brominated intermediate reacts with ethyl acetoacetate and ammonia in a ring-closing reaction. This step forms the pyrrole core while introducing ester and methyl groups at positions 2 and 4. Conditions include:

Example Protocol (Adapted from):

-

2-Bromopropanal synthesis :

-

Propionaldehyde (58 g) in dichloromethane (100 mL) at 0°C.

-

Bromine (160–180 g) added dropwise, maintaining ≤20°C.

-

Post-reaction concentration yields 100–135 g (81–100%).

-

-

Cyclization :

-

2-Bromopropanal (135 g) and ethyl acetoacetate (130 g) in dichloromethane.

-

Ammonia (150 g) added at 0–15°C, stirred for 12 h at 20–30°C.

-

Extraction, drying, and crystallization yield 50–53 g (30–31.8%).

-

Amination Strategies for 3-Position Functionalization

Introducing the amino group at the pyrrole’s 3-position requires precise regioselective methods. A synthesis of 1-amino-3-methylpyrrole-2,4-dicarboxylic acid dimethyl ester offers insights into amination techniques.

Direct Amination During Cyclization

Using ammonia or ammonium salts in the cyclization step directly incorporates the amino group. For example, ammonia in the ring-closing reaction of 2-bromopropanal and ethyl acetoacetate produces 3-amino derivatives. Challenges include:

Post-Cyclization Functionalization

An alternative route involves nitration followed by reduction. However, this method is less common due to:

-

Multiple steps : Increases complexity and cost.

-

Side reactions : Over-reduction or undesired substitutions may occur.

Comparative Analysis of Synthetic Routes

The table below contrasts two primary methods for synthesizing this compound:

Mechanistic Insights and Optimization

Bromination-Cyclization Mechanism

Sodium Hydride-Mediated Amination

In the synthesis of analogous compounds, sodium hydride in DMF deprotonates the pyrrole nitrogen, facilitating electrophilic amination. Adapting this to 2,4-dimethyl derivatives could involve:

-

Protection-deprotection strategies : To avoid over-alkylation.

-

Solvent optimization : Replacing DMF with greener alternatives (e.g., acetonitrile).

化学反応の分析

Types of Reactions: 2,4-Dimethyl 3-amino-1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the amino group to other functional groups.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce halogenated or nitro-substituted pyrroles .

科学的研究の応用

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 198.18 g/mol. It has a melting point of 165–166 °C and exhibits solid physical characteristics at ambient temperature. The presence of the amino group at position 3 enhances its reactivity and potential biological activity, making it a valuable building block for further chemical synthesis.

Organic Synthesis

2,4-Dimethyl-3-amino-1H-pyrrole-2,4-dicarboxylate serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, particularly in the synthesis of pyrrole derivatives. The compound's ability to participate in various chemical reactions such as oxidation and substitution makes it versatile for creating new materials with desired properties .

Research has indicated that this compound may possess significant biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of pyrrole compounds exhibit antimicrobial effects against various pathogens. The amino group facilitates interactions with microbial enzymes or receptors, potentially leading to inhibitory effects.

- Anticancer Potential : Preliminary investigations suggest that this compound may influence cancer cell proliferation through mechanisms involving apoptosis or cell cycle regulation. Its structural features allow it to interact with specific molecular targets within cancer cells .

Pharmaceutical Development

The compound is being explored as a pharmaceutical intermediate. Its unique structure allows for modifications that can enhance bioactivity or selectivity towards specific biological targets. Ongoing research aims to synthesize derivatives that could lead to new therapeutic agents .

Material Science

In materials science, 2,4-dimethyl-3-amino-1H-pyrrole-2,4-dicarboxylate is investigated for its potential use in developing conductive polymers and organic semiconductors. The compound's ability to form stable polymeric structures can be exploited to create materials with tailored electrical properties .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of 2,4-dimethyl-3-amino-1H-pyrrole-2,4-dicarboxylate exhibited selective cytotoxicity against human cancer cell lines while sparing normal cells. The mechanism was attributed to the compound's ability to induce apoptosis via mitochondrial pathways.

Case Study 2: Synthesis of Conductive Polymers

Research conducted on synthesizing conductive polymers revealed that incorporating 2,4-dimethyl-3-amino-1H-pyrrole-2,4-dicarboxylate into polymer matrices improved electrical conductivity significantly compared to traditional materials. This advancement opens avenues for developing more efficient electronic devices.

作用機序

The mechanism of action of 2,4-dimethyl 3-amino-1H-pyrrole-2,4-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pyrrole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .

類似化合物との比較

Physical Properties :

- Density : 1.359 g/cm³

- Boiling Point : 395.7°C at 760 mmHg

- LogP : 0.751 (indicating moderate hydrophobicity)

- Melting Point: Not explicitly reported, but decomposition occurs at high temperatures.

Applications: The compound is primarily used in synthetic chemistry as a precursor for coordination complexes (due to the amino group’s chelating ability) and in medicinal chemistry for designing inhibitors .

Comparison with Similar Pyrrole Dicarboxylates

Structural Variations and Substituent Effects

| Compound Name | Substituents | Key Structural Differences |

|---|---|---|

| Target Compound | 3-Amino, 2,4-dimethyl esters | Amino group enhances coordination potential |

| Dimethyl pyrrole-2,4-dicarboxylate | No substituent at position 3; ester groups at 2 and 4 | Simpler structure, lacks functional diversity |

| 2-tert-Butyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | 3,5-Methyl groups; bulky tert-butyl ester at position 2 | Steric hindrance alters reactivity and packing |

| Diethyl 5-(hydroxymethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate | Hydroxymethyl at position 5; ethyl esters | Increased hydrophilicity due to -OH group |

| 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid | Free carboxylic acids at 2 and 4; no esters | Higher acidity and water solubility |

Physical and Chemical Properties

| Property | Target Compound | Dimethyl Pyrrole-2,4-Dicarboxylate | 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid |

|---|---|---|---|

| Solubility | Low in water (LogP 0.751) | Similar low solubility | High water solubility (free -COOH groups) |

| Thermal Stability | Decomposes at high T | Stable up to ~250°C | Decomposes upon heating |

| Coordination Ability | High (NH₂ group) | Limited (no chelating groups) | Moderate (carboxylic acids) |

生物活性

2,4-Dimethyl 3-amino-1H-pyrrole-2,4-dicarboxylate (CAS Number: 180059-04-5) is a nitrogen-containing heterocyclic compound with potential biological activities. This article explores its biological activity, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . It features a pyrrole ring substituted with two carboxylate groups and an amino group, contributing to its reactivity and biological interactions.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of compounds containing pyrrole moieties. Pyrrole derivatives have been shown to exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.

Table 1: Antibacterial Activity of Pyrrole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | TBD |

| Pyrrole Derivative A | Staphylococcus aureus | 0.125 μg/mL |

| Pyrrole Derivative B | Escherichia coli | 3.125 μg/mL |

Note: TBD indicates that specific MIC data for this compound is currently unavailable but is anticipated based on structural similarities to known active compounds.

The mechanisms by which pyrrole derivatives exert their antibacterial effects often involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways. Some studies suggest that these compounds may interfere with protein synthesis or DNA replication in bacteria.

- Membrane Disruption : Pyrrole compounds can insert into the lipid bilayer of bacterial membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : Certain pyrrole derivatives have been identified as inhibitors of specific enzymes crucial for bacterial survival.

Study on Antibacterial Efficacy

A recent study published in Molecules examined various pyrrole derivatives for their antibacterial properties. The study reported that modifications to the pyrrole structure significantly influenced antibacterial potency. For instance, derivatives with halogen substitutions showed enhanced activity against MRSA compared to their non-halogenated counterparts .

Research on Structure-Activity Relationships

Research focused on the structure-activity relationship (SAR) of pyrrole derivatives indicates that the presence of electron-withdrawing groups increases antibacterial activity. A derivative similar to this compound demonstrated a notable increase in efficacy when substituted with halogens at specific positions on the aromatic ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。